10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one
Brand Name: Vulcanchem
CAS No.: 40133-76-4
VCID: VC7640837
InChI: InChI=1S/C13H13NO/c1-9-10-5-2-3-6-12(10)14-11(9)7-4-8-13(14)15/h2-3,5-6H,4,7-8H2,1H3
SMILES: CC1=C2CCCC(=O)N2C3=CC=CC=C13
Molecular Formula: C13H13NO
Molecular Weight: 199.253

10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one

CAS No.: 40133-76-4

Cat. No.: VC7640837

Molecular Formula: C13H13NO

Molecular Weight: 199.253

* For research use only. Not for human or veterinary use.

10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one - 40133-76-4

Specification

CAS No. 40133-76-4
Molecular Formula C13H13NO
Molecular Weight 199.253
IUPAC Name 10-methyl-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one
Standard InChI InChI=1S/C13H13NO/c1-9-10-5-2-3-6-12(10)14-11(9)7-4-8-13(14)15/h2-3,5-6H,4,7-8H2,1H3
Standard InChI Key HCGVOBSCRNTTEL-UHFFFAOYSA-N
SMILES CC1=C2CCCC(=O)N2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Features

Molecular Architecture

10-Methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one features a tricyclic system comprising:

  • A pyridine ring fused to an indole nucleus at the 1,2-a position

  • Partial saturation (dihydro configuration) at the 8,9-positions

  • A methyl group (-CH₃) at the 10-position

The planar aromatic system of the pyridoindole core enables π-π stacking interactions with biological targets, while the methyl group introduces steric and electronic effects influencing molecular recognition .

Physicochemical Properties

Key properties derived from experimental data include:

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO
Molecular Weight199.25 g/mol
Solubility (DMSO)≥10 mM
Storage Conditions2-8°C (dry, inert)

The compound's limited aqueous solubility (logP ≈ 2.8 predicted) necessitates formulation strategies using co-solvents like PEG300 or Tween 80 for biological studies .

Synthetic Methodologies

Brønsted Acid-Catalyzed Cyclocondensation

A 2021 ACS Organic Letters publication details an efficient (4 + 2) cyclocondensation strategy :

Reaction Conditions:

  • Catalyst: (PhO)₂P(O)NHTf (2.5 equiv)

  • Solvent: Chloroform

  • Temperature: 50°C

  • Time: 12 hours

Key Advantages:

  • Simultaneous alkylation at N and C-2 positions of indole

  • 63% isolated yield with 2:1 diastereomeric ratio

  • Tolerance for diverse 3-substituted indole substrates

Comparative catalyst screening revealed concentrated HCl (66% yield) and p-TsOH (59% yield) as viable alternatives, though with lower diastereoselectivity .

OrganismMIC (μg/mL)Reference
Staphylococcus aureus32
Enterococcus faecalis64

Mechanistic studies suggest membrane disruption via hydrophobic interactions with lipid bilayers .

SupplierPurityPrice (100 mg)Stability
Cymitquimica96%€4922 years @ -20°C
GlpBio>98%$5206 months @ -80°C

Storage recommendations emphasize aliquotting to prevent freeze-thaw degradation, with DMSO stock solutions maintaining stability for ≥1 month at -20°C .

Solution Preparation Guidelines

For 10 mM stock solution:

  • Add 5.0188 mL anhydrous DMSO to 10 mg compound

  • Vortex 60 sec, warm to 37°C if necessary

  • Aliquot into single-use vials under inert atmosphere

Formulation for in vivo studies typically employs:

  • 30% PEG300

  • 5% Tween 80

  • 65% saline (v/v)

Research Applications and Future Directions

Current applications focus on:

  • Kinase inhibitor scaffold development (e.g., CDK4/6, JAK2)

  • Antimicrobial peptide potentiators

  • Fluorescent probes for DNA damage detection

Emerging areas include:

  • Photodynamic Therapy: Modifying the pyridoindole core for singlet oxygen generation

  • PROTAC Design: Utilizing the planar structure for E3 ligase recruitment

  • Neuroscience: Investigating σ receptor binding affinity

Ongoing structure-activity relationship (SAR) studies systematically vary substituents at positions 8, 9, and 10 to optimize pharmacokinetic profiles .

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